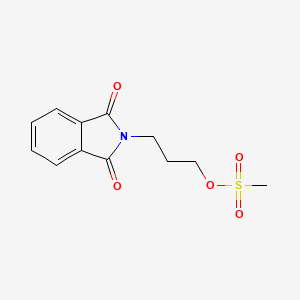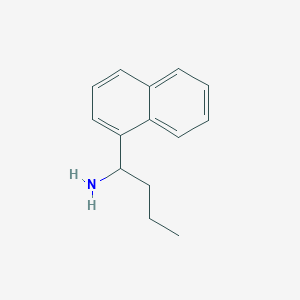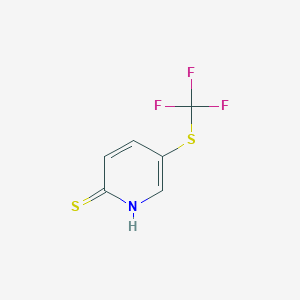
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione is a heterocyclic compound with the molecular formula C6H4F3NS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a Pd(dba)2/BINAP catalytic system .
Industrial Production Methods
The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents such as methanol .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, thiol derivatives, and substituted pyridine compounds .
Scientific Research Applications
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-thiol
- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
5-Trifluoromethylsulfanyl-1h-pyridine-2-thione is unique due to its trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C6H4F3NS2 |
|---|---|
Molecular Weight |
211.2 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |
InChI Key |
MPMSRVWDYGTHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC=C1SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
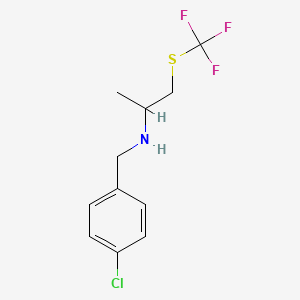
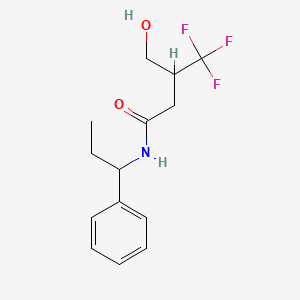
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
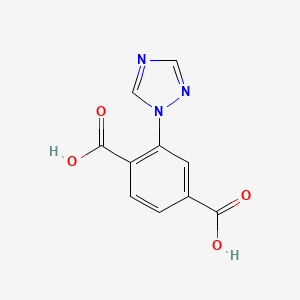
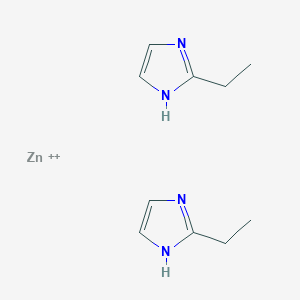
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
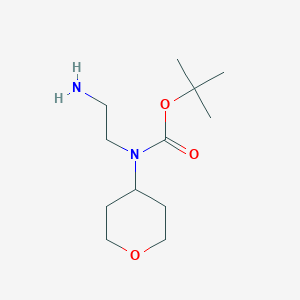
![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)
